azanium;iron(3+);oxalate;trihydrate
Description
Historical Context of Tris(oxalato)ferrate(III) Complexes and their Foundational Role in Inorganic Chemistry
Tris(oxalato)ferrate(III) complexes, a class of compounds to which azanium;iron(3+);oxalate (B1200264);trihydrate belongs, have a rich history that is deeply intertwined with the development of inorganic and coordination chemistry. The foundational work on coordination compounds by Alfred Werner in the late 19th and early 20th centuries provided the theoretical framework for understanding the structure of these complex ions. ncert.nic.in
The discovery and study of potassium ferrioxalate (B100866), a closely related compound, was a landmark in the field of photochemistry and actinometry. wikipedia.org These compounds were found to be significantly more light-sensitive than previously used substances like uranyl oxalate, paving the way for advancements in photochemical studies. wikipedia.org The synthesis of potassium tris(oxalato)ferrate(III) trihydrate, first reported in 1939, has since become a classic experiment in inorganic chemistry curricula, illustrating fundamental principles of coordination chemistry. researchgate.netgithub.io
Significance as a Prototypical Model System in Coordination Chemistry and Photochemistry
The tris(oxalato)ferrate(III) anion, [Fe(C₂O₄)₃]³⁻, is a quintessential model system in both coordination chemistry and photochemistry. tifr.res.in The oxalate ion (C₂O₄²⁻) acts as a bidentate ligand, meaning it binds to the central iron(III) ion at two points, forming a stable five-membered chelate ring. sydney.edu.auwikipedia.org This chelation results in a thermodynamically favorable and stable octahedral complex. tifr.res.inresearchgate.net The [Fe(C₂O₄)₃]³⁻ anion exhibits helical chirality, existing as two non-superimposable mirror images (enantiomers), designated as Δ (delta) and Λ (lambda). wikipedia.orgwikipedia.org
In photochemistry, the ferrioxalate anion is renowned for its photosensitivity. atilim.edu.tr When exposed to light, particularly in the ultraviolet range, the complex undergoes an intramolecular redox reaction. atilim.edu.trnih.gov An electron is transferred from an oxalate ligand to the iron(III) center, reducing it to iron(II) and causing the oxidation of the oxalate to carbon dioxide. sydney.edu.auresearchgate.net This photochemical decomposition forms the basis of its use in chemical actinometry for measuring light flux and in the cyanotype photographic process (blueprinting). wikipedia.orgtifr.res.in
Overview of Academic Research Trajectories and Multidisciplinary Relevance
Academic research involving azanium;iron(3+);oxalate;trihydrate and related ferrioxalate complexes follows several key trajectories. A significant area of investigation is in materials science, where these complexes serve as precursors for the synthesis of advanced materials. For instance, they are used to create nanoparticles of iron oxides and to synthesize molecular-based magnets and coordination polymers with diverse network structures. wikipedia.orgrsc.orgnih.gov The thermal decomposition of ammonium (B1175870) iron(III) oxalate has been studied to understand the formation of various iron oxide phases. researchgate.net
The photochemical properties of ferrioxalate complexes continue to be a subject of intense study, with researchers using advanced techniques like femtosecond time-resolved X-ray absorption spectroscopy to probe the ultrafast dynamics of the photoreduction process. nih.gov These fundamental studies are crucial for understanding and potentially controlling photochemical reactions. The compound's relevance extends to the synthesis of organic superconductors and the development of new magnetic materials. wikipedia.orgnih.gov
Fundamental Principles of Iron(III) Coordination and Oxalate Ligation
The coordination of iron(III) with oxalate ligands is governed by fundamental principles of coordination chemistry. Iron(III) is a trivalent cation that readily forms stable octahedral complexes. researchgate.net The oxalate anion is a classic example of a chelating ligand, specifically a bidentate ligand, which binds to the metal center through two of its oxygen atoms. sydney.edu.auwikipedia.org This chelate effect, where a multidentate ligand forms a more stable complex than an equivalent number of monodentate ligands, is a key driving force in the formation of the tris(oxalato)ferrate(III) complex. tifr.res.in
The resulting [Fe(C₂O₄)₃]³⁻ complex has a distorted octahedral geometry around the high-spin Fe(III) ion. researchgate.netscielo.br The nature of the counter-ion, such as ammonium (NH₄⁺) or potassium (K⁺), can influence the crystal structure and the dimensionality of the resulting solid-state network. rsc.orgnih.gov The flexible bonding modes of the oxalate ligand, which can act as both a chelating and a bridging ligand, contribute to the structural diversity of these compounds. wikipedia.orgwikipedia.org
Interactive Data Tables
Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₆H₁₈FeN₃O₁₅ | americanelements.com |
| Molecular Weight | 428.06 g/mol | americanelements.com |
| Appearance | Green crystals | americanelements.comnih.gov |
| Density | 1.78 g/cm³ | americanelements.com |
| Synonyms | Ammonium iron(III) oxalate trihydrate, Ammonium tris(oxalato)ferrate(III) trihydrate | americanelements.comwikipedia.org |
| CAS Number | 13268-42-3 | americanelements.comwikipedia.org |
Structure
2D Structure
Properties
Molecular Formula |
C2H10FeNO7+2 |
|---|---|
Molecular Weight |
215.95 g/mol |
IUPAC Name |
azanium;iron(3+);oxalate;trihydrate |
InChI |
InChI=1S/C2H2O4.Fe.H3N.3H2O/c3-1(4)2(5)6;;;;;/h(H,3,4)(H,5,6);;1H3;3*1H2/q;+3;;;;/p-1 |
InChI Key |
UZVNISVUQXXDIM-UHFFFAOYSA-M |
Canonical SMILES |
C(=O)(C(=O)[O-])[O-].[NH4+].O.O.O.[Fe+3] |
Origin of Product |
United States |
Synthesis and Advanced Preparation Methodologies for Azanium;iron 3+ ;oxalate;trihydrate
Conventional Solution-Phase Crystallization Techniques
The most common and well-established methods for synthesizing azanium;iron(3+);oxalate (B1200264);trihydrate involve crystallization from an aqueous solution. These techniques rely on the controlled precipitation of the product by manipulating the solubility of the complex in the reaction medium.
Controlled Precipitation Routes from Aqueous Media
The fundamental approach to synthesizing azanium;iron(3+);oxalate;trihydrate involves the reaction of a soluble iron(III) salt with ammonium (B1175870) oxalate in an aqueous solution. A typical procedure involves dissolving ferric hydroxide (B78521) in a solution of oxalic acid and then neutralizing it with ammonia (B1221849). sciencemadness.org An alternative and frequently used method starts with the preparation of iron(II) oxalate, which is then oxidized to the iron(III) complex in the presence of ammonium oxalate.
One common starting material for this route is ferrous ammonium sulfate (B86663) hexahydrate. This is first reacted with oxalic acid to precipitate iron(II) oxalate. holowiki.org The resulting yellow precipitate of iron(II) oxalate is then separated and subsequently oxidized using an oxidizing agent like hydrogen peroxide in the presence of a saturated solution of potassium or ammonium oxalate. scribd.comscribd.com The final step often involves the addition of an alcohol, such as ethanol (B145695), to the resulting green solution to decrease the solubility of the product and induce the crystallization of the green crystals of this compound. cerritos.edu
The reaction sequence can be summarized as follows:
Formation of Iron(II) Oxalate: Fe(NH₄)₂(SO₄)₂·6H₂O(aq) + H₂C₂O₄(aq) → FeC₂O₄(s) + (NH₄)₂SO₄(aq) + H₂SO₄(aq) + 6H₂O(l) holowiki.org
Oxidation and Complexation: 2FeC₂O₄(s) + H₂O₂(aq) + 3(NH₄)₂C₂O₄(aq) → 2(NH₄)₃Fe(C₂O₄)₃ + 2H₂O(l)
The final product is then crystallized from the aqueous solution, often with the aid of cooling and the addition of a less polar solvent like ethanol to reduce its solubility. cerritos.edu
Influence of Stoichiometry and Reaction Parameters on Yield and Purity
The yield and purity of the synthesized this compound are critically dependent on the stoichiometric ratios of the reactants and other reaction parameters such as temperature, pH, and reaction time.
Stoichiometry: An excess of ammonium oxalate is generally used to ensure the complete complexation of the iron(III) ions and to prevent the precipitation of iron(III) hydroxide, particularly when starting from a ferric salt. The molar ratio of oxalate to iron(III) should ideally be at least 3:1 to favor the formation of the tris(oxalato)ferrate(III) complex ion.
pH: The pH of the reaction medium is a crucial factor. The synthesis is typically carried out in a slightly acidic medium (pH 3-4) to prevent the formation of ferric hydroxide, which can occur at higher pH values. However, the solution should not be too acidic, as this can lead to the protonation of the oxalate ions, reducing their ability to act as ligands.
Temperature: Temperature plays a significant role in both the reaction kinetics and the crystallization process. The oxidation step with hydrogen peroxide is often carried out at a controlled temperature, typically around 40°C, to ensure a moderate reaction rate and prevent the decomposition of the peroxide. scribd.comumass.edu Heating the solution after the reaction can help to dissolve any minor impurities before the crystallization step. Cooling the solution is then essential to decrease the solubility of the product and maximize the yield of crystals.
Crystallization Conditions: The rate of cooling and the addition of a precipitating agent like ethanol can influence the size and quality of the resulting crystals. Slow cooling generally promotes the formation of larger, more well-defined crystals, which can lead to higher purity.
Table 1: Influence of Reaction Parameters on Synthesis
| Parameter | Effect on Yield | Effect on Purity | Typical Conditions |
|---|---|---|---|
| Oxalate:Iron Molar Ratio | Increases with excess oxalate up to a point, then plateaus. | An excess of oxalate helps prevent the formation of iron(III) hydroxide impurities. | > 3:1 |
| pH | Optimal yield is achieved in a narrow pH range. | A pH that is too high leads to iron(III) hydroxide precipitation; a pH that is too low can inhibit complex formation. | 3 - 4 |
| Temperature (Oxidation) | A moderate temperature ensures a controlled reaction rate. | Temperatures that are too high can lead to the decomposition of hydrogen peroxide and potential side reactions. | ~40°C |
| Crystallization Temperature | Lower temperatures decrease the solubility of the product, leading to a higher yield. | Slow cooling promotes the formation of larger, purer crystals. | Cooled in an ice bath. |
| Solvent for Precipitation | The addition of a miscible, less polar solvent like ethanol reduces solubility and increases yield. | Can help to precipitate the desired complex while leaving more soluble impurities in the solution. | Addition of ethanol to the aqueous solution. |
Exploration of Novel Synthetic Pathways
While conventional solution-phase crystallization remains the primary method for synthesizing this compound, research into novel synthetic pathways aims to achieve better control over the material's properties, such as crystal size, morphology, and purity, and to develop more efficient and environmentally friendly processes.
Hydrothermal and Solvothermal Approaches for Controlled Morphology
Hydrothermal and solvothermal synthesis methods involve carrying out the reaction in a closed system, such as an autoclave, at elevated temperatures and pressures. These techniques offer excellent control over the nucleation and growth of crystals, allowing for the synthesis of materials with specific morphologies and sizes.
For iron oxalate compounds, hydrothermal synthesis has been shown to produce well-defined crystal morphologies, such as the rod-like crystals of α-FeC₂O₄·2H₂O. mdpi.com By carefully controlling the reaction parameters, including temperature, pressure, reaction time, and the presence of surfactants or other additives, it is possible to influence the final morphology of the product. uky.edu While specific studies on the hydrothermal synthesis of this compound are not widely reported, the principles suggest that this method could be a viable route for producing highly crystalline and morphologically controlled samples of this complex. One study on iron-based spiky microspheres utilized a one-step hydrothermal reaction with iron oxalate precursors. researchgate.net
Mechanochemical Synthesis Investigations
Mechanochemical synthesis is a solvent-free or low-solvent method that utilizes mechanical energy, such as ball milling, to induce chemical reactions. This approach offers several advantages, including reduced solvent waste, shorter reaction times, and the potential for accessing novel phases or materials that are difficult to obtain through conventional solution-based methods.
While there is a lack of specific research on the mechanochemical synthesis of this compound, the general principles of mechanochemistry have been applied to a wide range of coordination compounds. nih.gov It is conceivable that the solid-state reaction of a ferric salt, such as ferric chloride, with solid ammonium oxalate under ball milling conditions could lead to the formation of the desired complex. Further investigation is needed to explore the feasibility and efficiency of this synthetic route.
Green Chemistry Principles Applied to Compound Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. yale.edu These principles can be applied to the synthesis of this compound to make the process more environmentally benign.
Use of Safer Solvents: While water is a green solvent, the use of organic solvents like ethanol for precipitation generates waste that needs to be managed. cerritos.edu Exploring alternative precipitation methods or developing a process that minimizes solvent use would be a step towards a greener synthesis.
Energy Efficiency: Conventional methods often require heating and cooling steps, which consume energy. sciencemadness.orgumass.edu Developing a synthesis that can be performed at ambient temperature would improve the energy efficiency of the process. yale.edu
Renewable Feedstocks: While not directly applicable to the core reactants, some ligands used in coordination chemistry can be derived from renewable resources. Oxalic acid, for instance, can be produced from biomass, which could contribute to a more sustainable synthetic route. rsc.org
By considering these green chemistry principles, the synthesis of this compound can be optimized to be more sustainable and environmentally friendly.
Table of Compound Names
| IUPAC Name | Other Names |
| This compound | Ammonium iron(III) oxalate trihydrate, Ammonium ferric oxalate trihydrate, Triammonium trioxalatoferrate(III) trihydrate |
| Ferrous ammonium sulfate hexahydrate | Mohr's salt |
| Oxalic acid | Ethanedioic acid |
| Hydrogen peroxide | |
| Ethanol | Ethyl alcohol |
| Ferric hydroxide | Iron(III) hydroxide |
| Ammonium oxalate | |
| Iron(II) oxalate | Ferrous oxalate |
| Ammonium sulfate | |
| Sulfuric acid | |
| Ferric chloride | Iron(III) chloride |
| Potassium oxalate |
Investigation of Crystallization Kinetics and Crystal Growth Mechanisms
The crystallization of ammonium iron(III) oxalate trihydrate is a critical step that determines the purity, yield, and morphology of the final product. While direct and extensive research on the crystallization kinetics of this specific compound is limited, valuable insights can be drawn from studies on related systems.
The formation of the tris(oxalato)ferrate(III) anion, [Fe(C₂O₄)₃]³⁻, is a prerequisite for the crystallization of the final salt. youtube.com The kinetics of the formation of the initial mono-oxalato complex of iron(III) have been shown to be first order with respect to both iron(III) and the bioxalate ion in acidic aqueous solutions. bartleby.com
The role of the ammonium ion in the crystallization process is of particular interest. Studies on other systems, such as the crystallization of cobalt sulfate hexahydrate, have demonstrated that the presence of ammonium ions can influence the crystal growth rate. mdpi.com In some cases, the incorporation of ammonium ions into the crystal lattice can lead to the formation of different crystal structures, such as Tutton's salts. mdpi.com
Furthermore, research on the formation of fibrous metal oxalates, including iron oxalate, in the presence of ammonia suggests a significant influence of ammonia on the crystal morphology. rsc.orgrsc.org It is proposed that the coordination of ammonia molecules to the metal atoms can alter the surface energy of different crystal planes, leading to anisotropic growth and the formation of high-aspect-ratio particles. rsc.orgrsc.org This "ammonia coordination method" highlights the potential for the ammonium ion or ammonia to act as a crystal growth modifier in the synthesis of ammonium iron(III) oxalate trihydrate, potentially influencing its final crystalline form. rsc.orgrsc.org
Interactive Data Table: Factors Influencing Metal Oxalate Crystallization
| Factor | Observed Effect in Related Systems | Potential Relevance to this compound |
| Ammonium Ions | Can alter crystal growth rates and lead to the formation of different crystal structures (e.g., Tutton's salts). mdpi.com | The azanium (ammonium) cation is an integral part of the crystal lattice and likely plays a key role in directing the crystal structure and influencing growth kinetics. |
| Ammonia | Can induce the formation of fibrous or other anisotropic crystal morphologies in metal oxalates by coordinating to the metal center and altering surface energies. rsc.orgrsc.org | The presence of ammonia (in equilibrium with ammonium ions in solution) could act as a crystal habit modifier. |
| Supersaturation | A key driving force for both nucleation and crystal growth. | Controlling the rate of supersaturation is crucial for obtaining well-defined crystals of a desired size distribution. |
| Temperature | Affects solubility, reaction rates, and nucleation/growth kinetics. | Optimization of temperature is essential for controlling the crystallization process. |
| pH | Influences the speciation of oxalate in solution (oxalic acid, bioxalate, oxalate), which in turn affects the kinetics of complex formation. bartleby.com | Precise pH control is necessary to ensure the formation of the desired tris(oxalato)ferrate(III) complex. |
Table of Compound Names
| IUPAC Name | Other Names |
| This compound | Ammonium iron(III) oxalate trihydrate, Ferric ammonium oxalate trihydrate wikipedia.org, Ammonium tris(oxalato)ferrate(III) trihydrate |
| Ferric chloride hexahydrate | Iron(III) chloride hexahydrate |
| Ammonium oxalate monohydrate | |
| Ammonium chloride | |
| Potassium tris(oxalato)ferrate(III) | Potassium ferrioxalate (B100866) |
| Iron(II) oxalate | Ferrous oxalate |
| Cobalt(II) sulfate hexahydrate | |
| Tutton's salts | |
| Iron(III) chloride | Ferric chloride |
| Ammonium oxalate | |
| Oxalic acid |
Comprehensive Structural Elucidation and Advanced Characterization
Crystallographic Analysis of the Coordination Framework
The three-dimensional arrangement of atoms and molecules in azanium;iron(3+);oxalate (B1200264);trihydrate is foundational to its chemical and physical properties. Crystallographic techniques provide a definitive map of this arrangement.
Single Crystal X-ray Diffraction for Anionic Complex Geometry and Hydrogen Bonding Networks
Single crystal X-ray diffraction studies have determined that ammonium (B1175870) tris(oxalato)ferrate(III) trihydrate crystallizes in the monoclinic system, belonging to the P21/c space group. researchgate.net The core of the structure is the anionic complex, [Fe(C2O4)3]3-. In this complex, the central iron(III) ion is in a high-spin state and is coordinated by three bidentate oxalate ligands. wikipedia.org These ligands bind to the iron center through six oxygen atoms, creating a distorted octahedral geometry. ijirset.com This coordination environment is a hallmark of tris(oxalato)metallate(III) complexes. wikipedia.orgijirset.com
The crystal lattice is further stabilized by an extensive and intricate network of hydrogen bonds. soton.ac.uknih.gov The ammonium (NH4+) cations and the water molecules of hydration play a crucial role in this network. soton.ac.ukmdpi.com The hydrogen atoms of the ammonium ions and water molecules act as hydrogen bond donors, forming strong N-H···O and O-H···O interactions with the oxygen atoms of the oxalate ligands. soton.ac.uk This three-dimensional web of hydrogen bonds links the [Fe(C2O4)3]3- anions, ammonium cations, and water molecules, creating a stable supramolecular assembly. researchgate.netsoton.ac.uk
The table below summarizes key crystallographic data for ammonium tris(oxalato)ferrate(III) trihydrate.
| Parameter | Value |
|---|---|
| Chemical Formula | (NH4)3[Fe(C2O4)3]·3H2O |
| Crystal System | Monoclinic |
| Space Group | P21/c researchgate.net |
| Coordination Geometry | Distorted Octahedral ijirset.com |
Powder X-ray Diffraction for Bulk Phase Identification and Polymorphism Studies
Powder X-ray diffraction (PXRD) serves as an essential tool for confirming the bulk phase identity and purity of a crystalline solid. The PXRD pattern of a synthesized batch of ammonium tris(oxalato)ferrate(III) trihydrate can be compared against a standard pattern derived from single-crystal data to ensure phase purity. For this compound, the refined unit-cell parameters from powder data are consistent with the monoclinic P21/c structure identified by single-crystal analysis. researchgate.net
PXRD is also the primary technique for investigating polymorphism, the ability of a compound to exist in more than one crystal structure. While polymorphism is common in oxalate-containing compounds, specific studies dedicated to identifying different polymorphs of ammonium tris(oxalato)ferrate(III) trihydrate are not extensively reported. However, analysis of solid solutions like [(NH4)3Al1−xFex/2Crx/2(C2O4)3]·3H2O, which have been studied by PXRD, reveals a triclinic system, suggesting that cation substitution can influence the crystal structure. cambridge.org
Analysis of Water of Hydration's Role in Crystal Lattice Stability
The three molecules of water per formula unit, known as water of hydration, are not merely occluded within the crystal but are integral to its structural integrity. As revealed by single-crystal X-ray diffraction, these water molecules are key participants in the hydrogen-bonding network that stabilizes the entire crystal lattice. soton.ac.uk They act as bridges, connecting the ammonium cations and the anionic iron complex through O-H···O hydrogen bonds. soton.ac.uk
Thermal analysis studies on the analogous potassium salt, K3[Fe(C2O4)3]·3H2O, show that the water molecules are lost at a specific temperature (around 113 °C), which is followed by the decomposition of the anhydrous salt at a higher temperature. wikipedia.org This indicates that the removal of the water of hydration leads to a significant structural rearrangement and destabilization of the complex. This behavior underscores the critical role of the water molecules in maintaining the stability of the crystal lattice through their participation in the hydrogen-bonding framework.
Spectroscopic Probes of Electronic and Vibrational States
Spectroscopy provides a window into the electronic and vibrational energy levels within the molecule, offering a deeper understanding of its bonding and structure.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions and Charge Transfer Bands
The electronic absorption spectrum of ammonium tris(oxalato)ferrate(III) trihydrate in an aqueous solution is characterized by intense absorption bands in the ultraviolet and visible regions. These absorptions are primarily due to ligand-to-metal charge transfer (LMCT) transitions. nih.gov In these transitions, an electron is excited from a molecular orbital that is primarily localized on the oxalate ligands to a molecular orbital that is primarily localized on the Fe(III) center. This process leads to the transient photoreduction of Fe(III) to Fe(II). nih.gov
Time-resolved spectroscopy experiments using a 268 nm laser pulse have been employed to excite the [Fe(C2O4)3]3− complex from its high-spin ground state to an LMCT state. nih.gov In addition to the strong UV absorption, weaker bands corresponding to d-d transitions, which are formally spin-forbidden for a high-spin d5 ion like Fe(III), are observed in the visible region. For instance, studies on the related potassium salt have identified broad absorption bands at 676 and 972 nm, which are attributed to the 6A1g → 4T2g and 6A1g → 4T1g transitions, respectively, within the distorted octahedral ligand field. ijirset.com
| Absorption Maxima (λmax) | Assignment | Reference |
|---|---|---|
| ~260 nm | Ligand-to-Metal Charge Transfer (LMCT) | researchgate.net |
| 676 nm | 6A1g → 4T2g (d-d transition) | ijirset.com |
| 972 nm | 6A1g → 4T1g (d-d transition) | ijirset.com |
Fourier-Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational Fingerprints of Oxalate and Ammonium Groups
Vibrational spectroscopy, including both FTIR and Raman techniques, provides a detailed "fingerprint" of the compound by probing the various molecular vibrations. These spectra exhibit characteristic bands corresponding to the functional groups present: the oxalate anion, the ammonium cation, and the water of hydration.
The vibrational modes of the coordinated oxalate ligand are particularly informative. Key bands include the strong asymmetric and symmetric stretching vibrations of the C=O groups, typically observed in the 1600-1700 cm-1 region. researchgate.net The C-C bond stretching and O-C-O bending modes are also clearly identifiable. ijirset.com The positions of these bands are sensitive to the coordination environment and the cation present in the lattice. researchgate.net
The ammonium cation (NH4+) is characterized by its N-H stretching vibrations, which typically appear as a broad band above 3000 cm-1, and N-H bending (deformation) modes around 1400 cm-1. csic.esresearchgate.net The water molecules exhibit O-H stretching bands, often overlapping with the N-H stretches, and an H-O-H bending mode around 1600-1650 cm-1. csic.es Raman spectroscopy is also a powerful tool for identifying these groups, with studies on related metal oxalates providing detailed assignments for Fe-O stretching, O-C-O deformation, and C-C stretching modes. ijirset.com
| Frequency Range (cm-1) | Assignment | Group | Reference |
|---|---|---|---|
| ~3400 - 3000 | ν(N-H) and ν(O-H) stretching | Ammonium & Water | csic.es |
| ~1720 - 1600 | νas(C=O) stretching / δ(H-O-H) bending | Oxalate / Water | ijirset.comresearchgate.net |
| ~1450 | νs(C-O) stretching | Oxalate | researchgate.net |
| ~1400 | δ(N-H) bending | Ammonium | csic.es |
| ~900 | ν(C-C) stretching | Oxalate | ijirset.com |
| ~800 | δ(O-C-O) bending | Oxalate | ijirset.com |
| ~560 | ν(Fe-O) stretching | Fe-Oxalate | ijirset.com |
Mössbauer Spectroscopy for Iron Oxidation State, Spin State, and Local Environment
Mössbauer spectroscopy is a highly sensitive technique for probing the local environment of iron nuclei. For iron(III) complexes like ammonium ferric oxalate, this method provides definitive information about the oxidation state, spin state, and symmetry of the iron center.
Studies on related ferric oxalate compounds have shown that the iron is unequivocally in the +3 oxidation state (Fe³⁺). researchgate.netresearchgate.net In a high-spin configuration, which is typical for Fe³⁺ with weak-field ligands like oxalate, the d⁵ electronic arrangement results in a spherically symmetric electron cloud. thermofisher.comresearchgate.net This leads to an isomer shift (δ) value that is characteristic of high-spin Fe³⁺. For instance, in similar iron(III) spin crossover complexes, the isomer shift at room temperature is a key indicator of the high-spin state. mdpi.com The quadrupole splitting (ΔE_Q) provides information on the electric field gradient at the iron nucleus. A non-zero quadrupole splitting in ammonium ferric oxalate indicates a distortion from perfect octahedral symmetry in the [Fe(C₂O₄)₃]³⁻ anion.
Typical Mössbauer parameters for high-spin Fe(III) in an oxalate environment are summarized in the table below. These values are representative and can vary slightly based on the specific crystalline structure and measurement temperature.
| Parameter | Typical Value Range for High-Spin Fe(III)-Oxalate | Information Provided |
| Isomer Shift (δ) | 0.35 - 0.50 mm/s (relative to iron metal) | Confirms Fe(III) oxidation state |
| Quadrupole Splitting (ΔE_Q) | 0.40 - 0.80 mm/s | Indicates distortion from ideal octahedral geometry |
Data compiled from representative values for high-spin iron(III) complexes. mdpi.comresearchgate.net
X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) for Core-Level Electronic Structure
X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) are powerful techniques for probing the electronic structure of materials.
XAS at the Fe K-edge has been used to study the [Fe(C₂O₄)₃]³⁻ complex in aqueous solution. The position and features of the absorption edge confirm the Fe(III) oxidation state. Time-resolved XAS experiments have even been conducted to follow the ultrafast dynamics after photoexcitation, revealing a redshift in the K-edge, which indicates changes in the iron's electronic environment. nih.gov The pre-edge features in the XAS spectrum are particularly sensitive to the coordination geometry and symmetry of the iron center.
XPS provides information about the elemental composition and chemical states of the constituents. In the XPS spectrum of ferric oxalate compounds, the Fe 2p region is of particular interest. The binding energies of the Fe 2p₃/₂ and Fe 2p₁/₂ peaks are characteristic of the Fe³⁺ oxidation state. researchgate.netrsc.org For example, the Fe 2p₃/₂ peak for Fe³⁺ in an oxalate matrix is typically observed around 711.0-711.4 eV. researchgate.netthermofisher.com The presence of shake-up satellite peaks at higher binding energies is also a hallmark of high-spin Fe³⁺ compounds. researchgate.netthermofisher.com
The following table summarizes typical XPS binding energies for the core levels in ammonium ferric oxalate.
| Core Level | Typical Binding Energy (eV) | Inferred Information |
| Fe 2p₃/₂ | 711.0 - 711.4 | Fe(III) oxidation state researchgate.net |
| Fe 2p₁/₂ | 724.5 - 725.0 | Fe(III) oxidation state researchgate.net |
| O 1s | ~531-533 | Oxygen in oxalate and water |
| N 1s | ~401-402 | Nitrogen in ammonium cation |
| C 1s | ~288-289 | Carbon in oxalate ligand |
Data compiled from typical values for ferric oxalate and ammonium-containing compounds. researchgate.net
Electron Paramagnetic Resonance (EPR) Spectroscopy for High-Spin Iron(III) Characterization
Electron Paramagnetic Resonance (EPR) spectroscopy is a key technique for characterizing paramagnetic species, such as high-spin iron(III) (S=5/2). The EPR spectrum of powdered ammonium ferric oxalate is broad and complex due to the zero-field splitting (ZFS) of the sextet ground state and g-factor anisotropy.
The EPR spectra of high-spin Fe³⁺ complexes are often analyzed using a spin Hamiltonian that includes the electron Zeeman interaction and the ZFS parameters D (axial) and E (rhombic). The resulting spectral features are highly dependent on the ratio of the microwave energy (hν) to the ZFS parameters. For tris(oxalato)ferrate(III), EPR studies have been conducted to understand the electron spin relaxation rates. nih.gov These studies show that the relaxation rates are similar to other high-spin iron complexes and that the continuous-wave EPR line shapes are not primarily determined by relaxation up to 150 K. nih.gov Weak EPR signals observed in some biological samples like kidney stones have been attributed to an iron oxalate component, with a characteristic g-value of 2.0036. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Ammonium Cation Characterization
While the paramagnetic nature of the Fe³⁺ center complicates the NMR analysis of the entire complex, NMR spectroscopy can be effectively used to characterize the diamagnetic ammonium (NH₄⁺) cation. ¹H NMR and ¹⁴N NMR are the most relevant techniques.
In ¹H NMR, the protons of the ammonium cation would be expected to show a single resonance. The chemical shift of this peak can be influenced by hydrogen bonding interactions with the oxalate ligands and water molecules within the crystal lattice. In solution, the exchange with solvent protons can affect the peak's position and width.
¹⁴N NMR spectroscopy provides direct information about the nitrogen environment. The resonance of an ammonium ion typically occurs at a lower field compared to the corresponding amine. researchgate.netcdnsciencepub.com The chemical shift and the quadrupolar relaxation-induced line broadening of the ¹⁴N signal are sensitive to the symmetry of the electric field around the nitrogen nucleus and the dynamics of the cation in the lattice. Theoretical studies have been performed to understand the NMR line shapes of ammonium ions in solids, considering factors like tunneling. dtic.mil The use of the ammonium ion as an NMR probe has been demonstrated in other complex systems, such as DNA quadruplexes, highlighting its utility in studying cation coordination sites. acs.org
Thermal Analysis and Decomposition Pathway Elucidation
The thermal stability and decomposition of ammonium ferric oxalate trihydrate are critical for its handling and application, particularly in the synthesis of iron-based materials. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary methods used for this characterization.
Thermogravimetric Analysis (TGA) for Dehydration and Degradation Steps
Thermogravimetric analysis measures the change in mass of a sample as a function of temperature. The TGA curve of (NH₄)₃[Fe(C₂O₄)₃]·3H₂O reveals a multi-step decomposition process.
Dehydration: The first mass loss, typically occurring below 120°C, corresponds to the removal of the three molecules of water of hydration. researchgate.net
Decomposition of the Anion and Cation: Following dehydration, the anhydrous ammonium ferric oxalate begins to decompose. This is a complex process involving the breakdown of both the ammonium cations and the oxalate ligands. Studies on similar compounds show this stage starts around 180-200°C and can proceed through the formation of an intermediate ferrous oxalate (FeC₂O₄). researchgate.netresearchgate.net The complete decomposition, which occurs at temperatures up to approximately 275-300°C, results in the formation of iron oxide (Fe₂O₃) as the final solid product, with the evolution of gaseous products such as ammonia (B1221849) (NH₃), carbon dioxide (CO₂), carbon monoxide (CO), and water. researchgate.netsigmaaldrich.comscielo.br
The table below outlines the typical decomposition steps observed in TGA for ammonium ferric oxalate trihydrate in an inert atmosphere.
| Temperature Range (°C) | Mass Loss Event | Evolved Species | Solid Product |
| ~50 - 120 | Dehydration | H₂O | (NH₄)₃[Fe(C₂O₄)₃] |
| ~180 - 300 | Decomposition | NH₃, CO₂, CO, H₂O | Fe₂O₃ (final product) |
Data compiled from studies on ammonium ferric oxalate and related compounds. researchgate.netsigmaaldrich.comscielo.br
Differential Scanning Calorimetry (DSC) for Endothermic and Exothermic Transitions
Differential Scanning Calorimetry measures the difference in heat flow between a sample and a reference as a function of temperature, revealing endothermic and exothermic processes.
The DSC curve for ammonium ferric oxalate trihydrate complements the TGA data:
Endothermic Peaks: A broad endotherm is observed in the low-temperature region (corresponding to the first TGA step), which is characteristic of the endothermic process of dehydration. scielo.br
Exothermic Peaks: The decomposition of the anhydrous complex is typically marked by strong, often overlapping, exothermic peaks. researchgate.net This exothermicity is due to the redox reaction between the oxalate anion (a reducing agent) and the ferric cation (an oxidizing agent), which is a highly energetic process. The final oxidation of intermediate products to form stable ferric oxide also contributes to the exothermic nature of the decomposition. In some cases, crystallization of the final iron oxide product can also appear as an exothermic event at higher temperatures. scielo.br
Mechanistic Studies of Gaseous Evolution during Thermolysis
The thermal decomposition of ammonium iron(III) oxalate trihydrate is a multi-stage process involving the evolution of various gaseous products. The decomposition pathway and the nature of the evolved gases are highly dependent on the temperature and the surrounding atmosphere.
Studies employing techniques such as thermogravimetric analysis (TGA) coupled with mass spectrometry (MS) have provided detailed insights into the gaseous byproducts. The decomposition process generally begins with the loss of water of hydration at temperatures around 100 °C. kau.edu.sa This is followed by a more complex decomposition of the anhydrous salt at higher temperatures.
In an inert atmosphere, the primary gaseous products resulting from the decomposition of the oxalate and ammonium ions are ammonia (NH₃), carbon dioxide (CO₂), and carbon monoxide (CO). scielo.br The decomposition can be described as a stepwise process. Initially, a partial release of ammonia and carbon dioxide occurs in the temperature range of 180°C to 220°C. scielo.br A more significant and intense loss of mass happens between 240°C and 300°C, corresponding to the evolution of the remaining ammonia, carbon dioxide, carbon monoxide, and the water from the initial hydration. scielo.br
In the presence of air, the decomposition process is more vigorous. The second stage of decomposition can be an ignition-like event, occurring at approximately 260 °C, where the compound burns rapidly. kau.edu.sa The gaseous products in an air atmosphere include nitrogen oxides (NOx), in addition to carbon monoxide and carbon dioxide. fishersci.comspectrumchemical.com
The mechanism of gaseous evolution is intrinsically linked to a series of redox reactions. The oxalate ion acts as a reducing agent, facilitating the reduction of Fe(III) to Fe(II). Subsequently, the decomposition of the oxalate moiety leads to the formation of CO and CO₂. The ammonium ions decompose to yield ammonia. In an oxidizing atmosphere like air, the ammonia and carbon monoxide can be further oxidized to nitrogen oxides and carbon dioxide, respectively.
The kinetics of the gaseous evolution have been shown to follow a solid-state nucleation-growth mechanism. kau.edu.sa This is characterized by an initial induction period followed by an acceleratory phase as nuclei of the new solid phase form and grow, leading to the rapid release of gaseous products.
Table 1: Gaseous Products Evolved During Thermolysis of Ammonium Iron(III) Oxalate Trihydrate
| Temperature Range (°C) | Atmosphere | Primary Gaseous Products | Reference |
| ~100 | Air/Inert | H₂O | kau.edu.sa |
| 180 - 220 | Argon | NH₃, CO₂ (partial) | scielo.br |
| 240 - 300 | Argon | NH₃, CO₂, CO, H₂O (from hydration) | scielo.br |
| ~260 (ignition) | Air | NOx, CO, CO₂ | kau.edu.safishersci.comspectrumchemical.com |
Identification and Characterization of Solid-State Decomposition Products (e.g., Iron Oxide Phases)
The solid-state product of the thermal decomposition of ammonium iron(III) oxalate trihydrate is primarily iron oxide. The specific phase and properties of the iron oxide are highly influenced by the decomposition temperature and atmosphere.
Thermogravimetric and differential thermal analysis have shown that ammonium ferric oxalate trihydrate decomposes completely at 275°C to yield iron(III) oxide (Fe₂O₃). chemicalbook.comchemicalbook.com X-ray diffraction (XRD) analysis is a key technique used to identify the crystalline phases of the solid residue. Studies have confirmed that the final product of decomposition in air is finely divided iron(III) oxide. kau.edu.sa
The morphology and crystallinity of the resulting iron oxide particles can be examined using techniques like scanning electron microscopy (SEM) and Mössbauer spectroscopy. SEM studies reveal textural changes that accompany the decomposition, consistent with a nucleation-growth mechanism. kau.edu.sa
Mössbauer spectroscopy provides detailed information about the local environment and magnetic properties of the iron atoms. For instance, in the early stages of decomposition at around 300 °C, a portion of the Fe(III) oxide may exist in a superparamagnetic doublet state. kau.edu.sa This indicates the formation of very small crystallites. As the calcination temperature increases, these crystallites grow, and the superparamagnetic behavior disappears, giving way to the characteristic magnetic properties of bulk iron(III) oxide. kau.edu.sa
The phase of the resulting iron oxide can vary. For instance, the decomposition of similar iron oxalate compounds has been shown to yield different iron oxide phases such as magnetite (Fe₃O₄) or maghemite (γ-Fe₂O₃) depending on the reaction conditions. semanticscholar.org However, for the complete decomposition of ammonium iron(III) oxalate trihydrate in air, the primary product is typically the more stable α-Fe₂O₃ (hematite) phase.
Table 2: Characterization of Solid-State Decomposition Products
| Decomposition Temperature (°C) | Analysis Technique | Observations | Inferred Solid Product | Reference |
| ~300 | Mössbauer Spectroscopy | Presence of a superparamagnetic doublet | Nanocrystalline Fe₂O₃ | kau.edu.sa |
| >300 | Mössbauer Spectroscopy | Disappearance of superparamagnetism | Crystalline growth of Fe₂O₃ | kau.edu.sa |
| 275 | Thermogravimetry/Differential Thermal Analysis | Complete decomposition | Fe₂O₃ | chemicalbook.comchemicalbook.com |
| Post-decomposition | X-ray Diffraction (XRD) | Diffraction patterns of iron(III) oxide | Finely divided Fe₂O₃ | kau.edu.sa |
| Post-decomposition | Scanning Electron Microscopy (SEM) | Textural changes | Supports nucleation-growth mechanism | kau.edu.sa |
Coordination Chemistry, Electronic Structure, and Bonding
Ligand Field Theory and Molecular Orbital Interpretations
Ligand field theory (LFT) and molecular orbital (MO) theory provide a framework for understanding the electronic structure and bonding within the [Fe(C₂O₄)₃]³⁻ complex. These models explain the geometry, bonding, and magnetic properties of the complex.
Octahedral Coordination Geometry and Distortions of the Fe(III) Center
The iron(III) ion in the [Fe(C₂O₄)₃]³⁻ complex is coordinated to six oxygen atoms from three bidentate oxalate (B1200264) ligands, resulting in an octahedral coordination geometry. rsc.orgtruman.edupearson.com However, this octahedron is not perfect and exhibits distortions. rsc.orgresearchgate.net These distortions arise primarily from the constraints of the chelating oxalate ligands. The "bite angle" of the oxalate ligand—the O-Fe-O angle within a single ligand—is significantly less than the ideal 90° of a perfect octahedron, typically ranging from 79.4° to 83.0°. researchgate.net This constraint forces other bond angles in the coordination sphere to adjust, leading to a distorted octahedral environment. rsc.orgresearchgate.net For instance, in the related potassium salt, Fe-O bond lengths range from 2.011 Å to 2.033 Å. researchgate.net
Table 1: Selected Geometrical Parameters for the [Fe(C₂O₄)₃]³⁻ Anion
| Parameter | Value Range | Reference |
|---|---|---|
| Fe-O Bond Length | 1.986 - 2.063 Å | researchgate.net |
| O-Fe-O Bite Angle | 79.4° - 83.0° | researchgate.net |
Note: Data is based on related tris(oxalato)metalate(III) complexes.
Nature of Oxalate as a Bidentate Chelating Ligand and its Donor Properties
The oxalate anion, C₂O₄²⁻, functions as a bidentate chelating ligand. quora.compearson.comdoubtnut.com This means each oxalate ion binds to the central iron(III) ion at two points. pearson.com The donor atoms are the negatively charged oxygen atoms, each of which donates a lone pair of electrons to form a coordinate bond with the Fe(III) center. truman.eduquora.com This chelation results in the formation of stable five-membered rings, each consisting of one iron atom, two oxygen atoms, and two carbon atoms. libretexts.org The formation of these chelate rings enhances the stability of the complex, an observation known as the chelate effect. pearson.comvaia.com Oxalate is generally considered a weak-field ligand, which has important consequences for the electronic spin state of the iron center. brainly.compearson.com
Orbital Overlap and Formation of Metal-Ligand Bonds
From a molecular orbital perspective, the formation of the [Fe(C₂O₄)₃]³⁻ complex involves the overlap of the frontier orbitals of the Fe³⁺ ion with the orbitals of the six donor oxygen atoms of the three oxalate ligands. The Fe³⁺ ion uses its (n-1)d, ns, and np orbitals for bonding. ncert.nic.in The primary bonding interaction is the donation of electron density from the filled σ-orbitals of the oxalate ligands to the empty d², sp³, or sd³ hybrid orbitals of the Fe³⁺ ion, forming sigma (σ) bonds.
Ligand Field Theory, a more refined model, considers the electrostatic effect of the ligands' lone pairs on the d-orbitals of the central metal ion. libretexts.org In an octahedral field, the five degenerate d-orbitals of the iron atom split into two sets of different energy levels: a lower-energy t₂g set (dxy, dyz, dxz) and a higher-energy eg set (dx²-y², dz²). brainly.com The energy separation between these levels is known as the crystal field splitting energy (Δo). The magnitude of Δo is determined by the nature of the ligands; for the weak-field oxalate ligand, this splitting is relatively small. brainly.compearson.com
Spin State Considerations of the Iron(III) Center in the [Fe(C₂O₄)₃]³⁻ Anion
The iron(III) center is a d⁵ ion, meaning it has five electrons in its d-orbitals. pearson.com In an octahedral complex, these five electrons can be arranged in two possible ways, depending on the magnitude of the crystal field splitting energy (Δo) compared to the electron pairing energy (P).
High-Spin: If Δo is smaller than P, as is the case with weak-field ligands like oxalate, electrons will occupy the higher-energy eg orbitals before pairing up in the lower-energy t₂g orbitals. brainly.compearson.com This leads to a configuration of (t₂g)³(eg)² with a maximum number of unpaired electrons.
Low-Spin: If Δo is larger than P, electrons will pair up in the t₂g orbitals before occupying the eg orbitals, resulting in a (t₂g)⁵ configuration.
For the [Fe(C₂O₄)₃]³⁻ anion, the oxalate ligand creates a weak field, resulting in a small Δo. brainly.compearson.com Consequently, the complex adopts a high-spin state. researchgate.netresearchgate.netresearchgate.net This is confirmed by magnetic measurements, which show the complex to be paramagnetic due to the presence of five unpaired electrons. researchgate.netpurdue.edu
Table 2: Electron Configuration of Fe(III) in [Fe(C₂O₄)₃]³⁻
| Property | Description | Reference |
|---|---|---|
| Metal Ion | Fe(III) | ncert.nic.inquora.com |
| d-electron Count | d⁵ | pearson.combrainly.com |
| Ligand Field | Weak (Oxalate) | brainly.compearson.com |
| Spin State | High-Spin | researchgate.netresearchgate.netresearchgate.net |
| Electron Configuration | (t₂g)³(eg)² | pearson.com |
| Unpaired Electrons | 5 | pearson.com |
| Magnetic Property | Paramagnetic | researchgate.netpurdue.edu |
Chirality and Optical Activity of Tris(oxalato)ferrate(III) Stereoisomers
The geometry of the [Fe(C₂O₄)₃]³⁻ complex, with three bidentate ligands arranged octahedrally around a central atom, gives rise to a form of stereoisomerism known as chirality. truman.eduresearchgate.net The complex lacks a plane of symmetry and its mirror image is non-superimposable. researchgate.netic.ac.uk This is analogous to a three-bladed propeller, which can exist in either a right-handed or a left-handed form. truman.edulibretexts.org
Resolution and Characterization of Enantiomers (Δ and Λ Forms)
The two non-superimposable mirror-image isomers are called enantiomers and are designated by the stereochemical descriptors Δ (delta) and Λ (lambda). researchgate.netic.ac.uklibretexts.org
The Δ (delta) isomer corresponds to a right-handed propeller or screw twist. ic.ac.uklibretexts.orgchemtube3d.com
The Λ (lambda) isomer corresponds to a left-handed propeller or screw twist. ic.ac.uklibretexts.orgchemtube3d.com
These enantiomers have identical physical properties such as melting point and solubility, but they differ in their interaction with plane-polarized light. libretexts.org They are optically active, meaning they rotate the plane of polarized light in equal but opposite directions. The process of separating a mixture of enantiomers (a racemic mixture) is called resolution. While resolution of tris(chelate) complexes is a cornerstone of coordination chemistry, the enantiomers of the iron(III) oxalate complex interconvert rapidly in solution, making their separation and isolation challenging. truman.edu However, related chiral complexes have been resolved using techniques like chromatography with a chiral stationary phase. researchgate.net
The characterization of the resolved enantiomers is typically performed using circular dichroism (CD) spectroscopy, which measures the differential absorption of left and right circularly polarized light. The CD spectra of the Δ and Λ enantiomers are mirror images of each other, providing definitive proof of their stereochemical identity. researchgate.net
Table 3: Compound Names Mentioned in the Article
| Systematic Name | Common Name |
| azanium;iron(3+);oxalate;trihydrate | Ammonium (B1175870) tris(oxalato)ferrate(III) trihydrate |
| Tris(oxalato)ferrate(III) | Ferrioxalate (B100866) |
| Potassium tris(oxalato)ferrate(III) trihydrate | Potassium ferrioxalate trihydrate |
Circular Dichroism Spectroscopy for Optical Activity Studies
The chirality of the [Fe(C₂O₄)₃]³⁻ complex makes it optically active, a property that can be investigated using circular dichroism (CD) spectroscopy. libretexts.orgsarthaks.com This technique measures the differential absorption of left and right circularly polarized light. Enantiomers of a chiral compound will produce mirror-image CD spectra.
Studies involving the resolution of racemic mixtures of tris(oxalato) metal complexes allow for the characterization of the individual enantiomers. While specific CD spectral data for the azanium salt is not abundantly detailed in readily available literature, the principles can be understood from studies on analogous salts like the potassium form. The CD spectrum is directly related to the electronic transitions within the complex. For the [Fe(C₂O₄)₃]³⁻ ion, these transitions include d-d transitions of the iron center and ligand-to-metal charge transfer (LMCT) bands. researchgate.netnih.gov
The optical activity is a definitive confirmation of the chiral, propeller-like structure of the complex anion. researchgate.net The resolution of enantiomers can sometimes occur spontaneously during crystallization, leading to a conglomerate of chiral crystals, a phenomenon observed in related double salts of the tris(oxalato)ferrate(III) anion. nih.gov
Table 1: Representative Electronic Transitions in Tris(oxalato)ferrate(III)
| Transition Type | Approximate Wavelength Range (nm) | Description |
|---|---|---|
| Ligand-to-Metal Charge Transfer (LMCT) | 250-300 | An electron moves from an oxalate ligand orbital to an iron d-orbital. researchgate.netnih.gov |
Note: The exact wavelengths and intensities in CD spectra are sensitive to the specific counterion and crystal packing.
Influence of Counterions and Hydration on Complex Stability and Electronic Configuration
The stability and electronic properties of the [Fe(C₂O₄)₃]³⁻ anion are not solely determined by the iron-oxalate bonds but are also significantly influenced by the surrounding crystal lattice, specifically the nature of the counterion (in this case, azanium, NH₄⁺) and the water molecules of hydration. wikipedia.org
The type of counterion can affect the thermal stability and even the crystal structure of the salt. For example, ammonium and potassium salts of tris(oxalato)ferrate(III) are known to be isomorphous, meaning they have the same crystal structure. wikipedia.org However, variations in ionic size and hydrogen bonding capability (e.g., comparing NH₄⁺ to K⁺ or Na⁺) can lead to differences in lattice energies and, consequently, variations in decomposition temperatures and solubility. Research on related compounds shows that the network of interactions can influence the precise geometry of the complex anion, potentially causing slight distortions from perfect octahedral symmetry, which in turn affects the electronic energy levels. researchgate.netijirset.com
Furthermore, the photochemical stability is a key characteristic. The [Fe(C₂O₄)₃]³⁻ anion is sensitive to light, which can induce an intramolecular electron transfer from an oxalate ligand to the iron(III) center, leading to its reduction to iron(II) and the release of carbon dioxide. wikipedia.orgnih.gov The efficiency of this photoreduction can be subtly influenced by the crystal environment created by the specific counterions and hydration state.
| Water of Hydration (H₂O) | Integral to the crystal structure, forming hydrogen bonds that stabilize the lattice. Its removal at elevated temperatures precedes complex decomposition. americanelements.com |
Photochemistry and Ultrafast Photophysical Processes
Mechanisms of Photoreduction of Iron(III) to Iron(II)
The fundamental photochemical process in ammonium (B1175870) ferrioxalate (B100866) is the reduction of the central iron(III) ion to iron(II). This transformation is driven by the absorption of light, which initiates a sequence of intramolecular events.
The photoreactivity of the [Fe(C₂O₄)₃]³⁻ complex stems from its strong absorption bands in the ultraviolet and visible regions, which are attributed to ligand-to-metal charge transfer (LMCT) transitions. escholarship.orgrsc.org In this process, absorption of a photon promotes an electron from a molecular orbital primarily located on the oxalate (B1200264) ligand to an orbital centered on the Fe(III) ion. rsc.org This excitation effectively creates a transient state where the iron is reduced to Fe(II) and one oxalate ligand is oxidized to an oxalate radical anion. acs.orgescholarship.org
This LMCT state is highly reactive and serves as the entry point for the subsequent chemical changes. escholarship.org There has been considerable scientific debate regarding the precise sequence of events following this excitation—specifically, whether the intramolecular electron transfer is the absolute first step, preceding any structural changes like bond cleavage, or if dissociation of a metal-ligand bond occurs first. ccspublishing.org.cnnih.govresearchgate.net However, a growing body of evidence from ultrafast spectroscopic studies supports a mechanism where the electron transfer is the primary event, occurring on an extremely rapid timescale. rsc.orgacs.org
Following LMCT excitation, the intramolecular electron transfer from an oxalate ligand to the iron center is an exceptionally fast process. acs.org Studies using various time-resolved spectroscopic techniques have established that this electron transfer occurs on a sub-picosecond timescale. escholarship.org Some investigations using ultrafast photoelectron spectroscopy have clocked this initial event at or below 30 femtoseconds (fs), which is faster than the measurement's time resolution. rsc.org Other studies using transient mid-infrared spectroscopy place the event within approximately 0.1 picoseconds (ps). escholarship.org
This primary electron transfer is followed by a series of subsequent processes that unfold over slightly longer, yet still ultrafast, timescales. For instance, the dissociation of the newly formed, oxidized oxalate radical has been observed to occur with complex kinetics, showing decay constants of approximately 0.4 ps and 3.8 ps. escholarship.org
Table 1: Timescales of Key Photophysical Events in Ferrioxalate
| Event | Timescale | Technique | Reference |
|---|---|---|---|
| Ligand-to-Metal Charge Transfer (LMCT) | ≲30 fs | Ultrafast Photoelectron Spectroscopy | rsc.org |
| Intramolecular Electron Transfer (Fe(III) → Fe(II)) | <0.1 ps - 140 fs | Transient Mid-IR / X-ray Spectroscopy | escholarship.orgccspublishing.org.cn |
| Oxidized Oxalate Dissociation | 0.4 ps - 3.8 ps | Transient Mid-IR Spectroscopy | escholarship.org |
| Decarboxylation (Oxalate Radical → CO₂ + CO₂•⁻) | <500 fs | Femtosecond Mid-IR Spectroscopy | rsc.org |
This oxalate radical anion is itself unstable and rapidly dissociates. escholarship.org Its decomposition yields a molecule of carbon dioxide (CO₂) and a carbon dioxide radical anion (CO₂•⁻). acs.orgescholarship.org The existence of these radical intermediates has been confirmed by various spectroscopic methods. Nanosecond flash photolysis experiments have been instrumental in characterizing the absorption spectra and reaction kinetics of these transient species. nih.govresearchgate.net Interestingly, one study noted that the yield of free radical species like CO₂•⁻ and C₂O₄•⁻ was less than 6% of the total ferrioxalate that was photolyzed by a laser flash, suggesting that the primary radical complex [(C₂O₄)₂Fe(II)(C₂O₄•⁻)]³⁻ has a significant lifetime before dissociating. nih.govresearchgate.net The CO₂•⁻ radical, in particular, has been identified through the appearance of new vibrational bands in transient infrared spectra and is predicted by simulations to remain bound to the iron(II) center for a relatively long time, at least 10 nanoseconds. escholarship.org
The production of carbon dioxide is a definitive outcome of ferrioxalate photolysis. The pathway begins with the dissociation of the unstable oxalate radical anion (C₂O₄•⁻) that is formed immediately after the initial LMCT event. escholarship.org This dissociation, which breaks the carbon-carbon bond of the oxalate radical, is extremely fast and is thought to occur on the timescale of a single C-C bond vibration. escholarship.org
This C-C bond cleavage generates two key species: a neutral carbon dioxide molecule (CO₂) and a carbon dioxide radical anion (CO₂•⁻). acs.orgescholarship.org Femtosecond mid-infrared spectroscopy has directly observed this ultrafast decarboxylation, timing it at under 500 fs. rsc.org Molecular dynamics simulations indicate that the newly formed CO₂ molecule is in a vibrationally "hot" or excited state. escholarship.org It cools down over approximately 40 ps and subsequently leaves the coordination sphere of the iron(II) complex within about 100 ps. escholarship.org In contrast, the charged CO₂•⁻ radical anion is predicted to remain coordinated to the iron(II) for a much longer duration. escholarship.org
Time-Resolved Spectroscopic Investigations
The direct observation of these fleeting intermediate states and rapid structural changes has only been possible through the development of sophisticated time-resolved spectroscopic techniques. These methods use ultrashort laser pulses to initiate the photochemical reaction and then probe the subsequent changes at different time delays.
Femtosecond time-resolved X-ray absorption spectroscopy (TR-XAS) has emerged as a powerful tool for probing the electronic and local geometric structure of the iron center during the photoreduction of ammonium ferrioxalate. researchgate.netoptica.orgnih.gov By using an ultrashort UV laser pulse to excite the sample and a synchronized X-ray pulse to probe the Fe K-edge, researchers can track the changes in the iron atom's oxidation state and coordination environment with femtosecond precision. optica.orgnih.gov
Table 2: Compound Names Mentioned
| IUPAC Name | Common Name |
|---|---|
| Azanium;iron(3+);oxalate;trihydrate | Ammonium ferrioxalate; Ferric ammonium oxalate |
| Iron(III) tris(oxalato)ferrate(III) | Ferrioxalate ion |
| Iron(II) bis(oxalato)ferrate(II) | Ferrous oxalate complex |
| Carbon dioxide | Carbon dioxide |
| Oxalate radical anion | Oxalate radical |
Time-Resolved Transient Absorption Spectroscopy (Optical and Infrared) for Kinetic Profiling
Time-resolved transient absorption spectroscopy (TAS) is a powerful technique used to observe the fleeting intermediate states that occur during a photochemical reaction. hamamatsu.comwikipedia.org By using a "pump" laser pulse to initiate the reaction and a "probe" pulse to measure absorption at different delay times, scientists can construct a timeline of the chemical events. wikipedia.orgyoutube.com
For ammonium ferrioxalate, excitation into its ligand-to-metal charge transfer (LMCT) band triggers a series of ultrafast events. escholarship.org Studies using femtosecond TAS have provided a detailed kinetic profile of the photoreduction process. Upon photoexcitation with UV light (e.g., 268 nm), an electron is transferred from an oxalate ligand to the iron(III) center. This intramolecular electron transfer is an extremely rapid process, occurring on a sub-picosecond timescale. escholarship.org Some studies have clocked this initial charge transfer and the subsequent redshift of the Fe K-edge at under 140 femtoseconds (fs). nih.gov
Following the initial electron transfer, the complex undergoes structural changes and ligand dissociation. Time-resolved X-ray absorption spectroscopy has shown that within the first 0-2 picoseconds (ps), the complex exists in an excited state with a significantly elongated Fe-O bond (by about 0.14 Å) before any ligand dissociation occurs. ccspublishing.org.cn The dissociation of the now-oxidized oxalate ligand is a multi-step process. One proposed mechanism involves the formation of a transient intermediate, [(CO₂•)Fe(II)(C₂O₄)₂]³⁻, which then loses a CO₂•⁻ radical anion. nih.govccspublishing.org.cn This entire sequence, from initial excitation to the formation of the more stable [Fe(II)(C₂O₄)₂]²⁻ product, happens within approximately 3 ps. nih.govccspublishing.org.cn
Mid-infrared (IR) transient absorption spectroscopy has provided direct evidence for the dissociation products. escholarship.org Within 40 ps after the initial electron transfer, the appearance of a vibrational band corresponding to free solvated carbon dioxide (CO₂) is observed, along with a species identified as the carbon dioxide radical anion (CO₂•⁻). escholarship.org
The table below summarizes the key kinetic steps identified through various time-resolved spectroscopic techniques.
| Process | Technique | Observed Timescale | Key Finding |
| Ligand-to-Metal Charge Transfer (LMCT) | fs Time-Resolved XAS | < 140 fs | Immediate photoreduction of Fe(III) to Fe(II). nih.gov |
| Intramolecular Electron Transfer | fs Mid-IR TAS | Sub-picosecond | Formation of an iron(II) complex with an oxidized ligand. escholarship.org |
| Initial Fe-O Bond Elongation | ps EXAFS | 0 - 2 ps | The complex is in an excited state before ligand loss. ccspublishing.org.cn |
| Ligand Dissociation (Step 1) | fs Time-Resolved XAS | ~140 fs | Formation of [(CO₂•)Fe(II)(C₂O₄)₂]³⁻. ccspublishing.org.cn |
| Ligand Dissociation (Step 2) | fs Time-Resolved XAS | < 3 ps | Formation of [Fe(II)(C₂O₄)₂]²⁻. ccspublishing.org.cn |
| CO₂ and CO₂•⁻ Formation | fs Mid-IR TAS | < 40 ps | Direct observation of dissociation products. escholarship.org |
Quantum Yield Determination and Factors Influencing Photochemical Efficiency
The quantum yield (Φ) of a photochemical reaction is a measure of its efficiency. It is defined as the number of specific events (e.g., molecules of product formed) occurring per photon absorbed by the system. youtube.com For the ferrioxalate system, the key event is the reduction of Fe(III) to Fe(II). The high and well-characterized quantum yield of this process is the reason for its widespread use as a chemical actinometer to measure photon flux. youtube.comyoutube.com
The quantum yield of Fe(II) formation from the photolysis of the ferrioxalate complex is not constant; it is significantly influenced by several factors:
Excitation Wavelength: The efficiency of the photoreduction is dependent on the energy of the photons used. The quantum yield is relatively high in the UV and blue regions of the spectrum but decreases at longer wavelengths.
Concentration: At very high concentrations of the complex, the quantum yield can decrease slightly. This is often attributed to inner filter effects or recombination of the primary photoproducts.
Presence of Oxygen: Molecular oxygen can re-oxidize the photochemically generated Fe(II) back to Fe(III), which can lower the net measured quantum yield. Therefore, for precise actinometry, solutions are often deoxygenated.
The table below presents established quantum yield values for the potassium ferrioxalate actinometer at various wavelengths, which are analogous to the ammonium salt system.
| Excitation Wavelength (nm) | Quantum Yield (Φ) of Fe²⁺ formation |
| 254 | 1.25 |
| 313 | 1.24 |
| 334 | 1.23 |
| 366 | 1.26 researchgate.net |
| 405 | 1.14 |
| 436 | 1.01 |
| 509 | 0.15 |
| 546 | < 0.01 |
Data compiled from standard actinometry literature. The values are highly reproducible, making the system a reliable standard. youtube.comresearchgate.net
Theoretical Modeling of Excited States and Photoreaction Pathways
Computational chemistry provides indispensable insights into the electronic structure of the excited states and the potential energy surfaces that govern the photoreaction of the ferrioxalate complex. osti.govnih.gov Methods like Density Functional Theory (DFT) and high-level ab initio calculations (such as CASSCF) are used to model the reaction pathways that are often too fast or complex to be fully resolved by experiments alone. ccspublishing.org.cnosti.gov
Theoretical studies confirm that the photochemistry is initiated by excitation to a Ligand-to-Metal Charge Transfer (LMCT) state. osti.govresearchgate.net In this state, electron density is moved from the oxalate ligand's orbitals to the iron's d-orbitals. nih.gov This initial excitation is followed by a complex series of events on the excited-state potential energy surface.
Recent advanced modeling has clarified several key features:
Nature of LMCT States: There are multiple LMCT states involved. Calculations have identified both a bound LMCT state (b-LMCT) and a dissociative LMCT state (d-LMCT). The photoreaction proceeds through a low-energy pathway that involves an avoided crossing between these two states. osti.gov
Bond Dissociation Sequence: Theoretical models have addressed the sequence of bond-breaking events. The results suggest a specific order: after the initial LMCT excitation, one Fe-O bond ruptures first. This is followed by the cleavage of the C-C bond within the now-radical-like oxalate ligand, and finally, the second Fe-O bond of that same ligand breaks. osti.govresearchgate.net
Role of Spin States: The ground state of the Fe(III) complex is a high-spin sextet (S=5/2). ccspublishing.org.cn Photoexcitation can lead to excited states of the same multiplicity. However, intersystem crossing to lower spin states (quartet or doublet) is also a potential pathway that can influence the structure and reactivity of intermediates. ccspublishing.org.cn
Product Formation: DFT calculations have been used to predict the structures and vibrational frequencies of intermediates and final products, such as the [Fe(II)(C₂O₄)₂]²⁻ complex and the released CO₂ molecules. These theoretical spectra can then be compared with experimental data from techniques like time-resolved IR spectroscopy to validate the proposed mechanism. escholarship.orgccspublishing.org.cn
Theoretical and Computational Chemistry Approaches
Density Functional Theory (DFT) Calculations for Electronic Structure, Geometry Optimization, and Vibrational Frequencies
Density Functional Theory (DFT) is a cornerstone of computational studies on ammonium (B1175870) iron(III) oxalate (B1200264), offering a balance between accuracy and computational cost for this relatively large coordination complex.
Electronic Structure: DFT calculations are crucial for describing the electronic ground state of the [Fe(C₂O₄)₃]³⁻ anion. These calculations confirm the high-spin d⁵ configuration of the Fe(III) center in its distorted octahedral environment provided by the three bidentate oxalate ligands. ub.eduresearchgate.net The theory is also instrumental in characterizing the ligand-to-metal charge transfer (LMCT) states, which are fundamental to the compound's photochemistry. researchgate.nethw.ac.uk Upon photoexcitation, DFT and its time-dependent extension (TD-DFT) show that an electron is promoted from an oxalate-based orbital to a vacant d-orbital on the iron center, transiently reducing it to Fe(II). researchgate.netresearchgate.net
Geometry Optimization: Researchers use DFT to determine the minimum energy structures (optimized geometries) of the [Fe(C₂O₄)₃]³⁻ complex in its ground state, as well as various excited states and dissociation products. researchgate.netacs.org For instance, calculations have been used to model the geometries of key intermediates in the photochemical decomposition pathway, such as [(CO₂•)Fe(II)(C₂O₄)₂]³⁻ and the final stable product [Fe(II)(C₂O₄)₂]²⁻. researchgate.netnih.gov These optimized structures provide critical data, such as bond lengths and angles, that are essential for interpreting experimental results from techniques like Extended X-ray Absorption Fine Structure (EXAFS). anu.edu.au
Vibrational Frequencies: DFT calculations can predict the vibrational frequencies of the complex and its photoproducts. While general DFT methods are known to provide excellent predictions for vibrational frequencies researchgate.net, specific studies on ammonium iron(III) oxalate have used these calculations to identify transient species. For example, the appearance of new vibrational absorption bands in time-resolved infrared spectroscopy has been assigned to specific species like the CO₂•⁻ radical, based on ab initio simulations, providing direct evidence for the mechanistic steps of photolysis. researchgate.net
The table below summarizes representative bond lengths for the ferrioxalate (B100866) anion calculated using DFT.
| Parameter | Ground State [Fe(III)(C₂O₄)₃]³⁻ | 3MC Excited State |
|---|---|---|
| Fe-O Bond Length (Å) | ~2.13 | ~2.51 (elongated axial) |
| Reference | acs.org | acs.org |
Table 1: Comparison of DFT-calculated bond lengths in different electronic states of a transition metal complex, illustrating the significant geometric changes upon excitation.
Ab Initio Molecular Dynamics (AIMD) Simulations for Dynamic Photochemical Processes
While static DFT calculations provide information on stable points on the potential energy surface, Ab Initio Molecular Dynamics (AIMD) simulations offer a way to study the time-evolution of the system. In AIMD, the forces on the atoms are calculated "on the fly" using an electronic structure method like DFT, allowing the simulation of molecular motion and chemical reactions.
For systems like ammonium iron(III) oxalate, AIMD can be used to model the complex structural dynamics that follow photoexcitation. researchgate.net Although detailed AIMD simulations specifically for this compound are not widely published, the methodology is frequently applied to similar transition metal complexes to understand ultrafast processes. For example, AIMD simulations have confirmed structural changes in the aqueous solvent surrounding a photoexcited solute, which occur on a picosecond timescale. researchgate.net Such simulations can reveal the intricate dance of bond breaking and formation, solvent rearrangement, and energy dissipation that characterize the photochemical reaction of the ferrioxalate ion in solution. researchgate.netresearchgate.net
Computational Studies of Ligand Field and Crystal Field Parameters
Crystal Field Theory (CFT) and its more sophisticated successor, Ligand Field Theory (LFT), are essential for understanding the electronic structure, color, and magnetic properties of transition metal complexes like [Fe(C₂O₄)₃]³⁻. Computational methods, particularly DFT, are used to quantify the parameters at the heart of these theories.
The oxalate ion acts as a weak-field ligand, resulting in a small crystal field splitting energy (Δo or 10Dq) for the [Fe(C₂O₄)₃]³⁻ complex. researchgate.net DFT calculations can estimate this splitting by determining the energy difference between the t₂g and e_g sets of d-orbitals. ub.edunih.gov This small energy gap explains why the Fe(III) ion adopts a high-spin configuration (t₂g³ e_g²), with five unpaired electrons, which is consistent with experimental magnetic susceptibility measurements. researchgate.net Computational studies on related complexes show how modifications to ligands can tune the ligand field strength, which in turn stabilizes or destabilizes different electronic states (e.g., metal-centered or LMCT states) and controls photophysical properties. acs.org
| Parameter | Value | Implication | Reference |
|---|---|---|---|
| Electronic Configuration | t₂g³ e_g² (High-Spin) | Paramagnetic, Weak Field Ligand | researchgate.net |
| Crystal Field Splitting (Δo) | ~1500 cm⁻¹ (for K₃[Fe(C₂O₄)₃]) | Explains green color and high-spin state | researchgate.net |
| Calculated Magnetic Moment | ~5.92 BM (spin-only) | Corresponds to 5 unpaired electrons | researchgate.net |
Table 2: Key parameters derived from Ligand Field Theory and computational models for the ferrioxalate ion.
Prediction of Spectroscopic Signatures (e.g., UV-Vis, XAS, Mössbauer Parameters)
A powerful application of computational chemistry is the prediction of spectroscopic signatures, which is vital for interpreting complex experimental data.
UV-Vis Spectra: The broad absorption bands of the ferrioxalate complex in the UV-visible region, which are responsible for its photoactivity, can be simulated using Time-Dependent Density Functional Theory (TD-DFT). acs.org These calculations help assign the observed bands to specific electronic transitions, primarily the LMCT from oxalate to the Fe(III) center.
X-ray Absorption Spectroscopy (XAS): TD-DFT calculations have been indispensable in interpreting time-resolved XAS experiments that probe the ultrafast photochemistry of ammonium iron(III) oxalate. researchgate.netresearchgate.net By calculating the theoretical XAS spectra for the initial [Fe(III)(C₂O₄)₃]³⁻ complex and various potential intermediates and products (e.g., [Fe(II)(C₂O₄)₂]²⁻), researchers can match the calculated spectra to the experimental data. researchgate.netnih.gov This comparison has been key to confirming the rapid photoreduction of Fe(III) to Fe(II) and the subsequent two-step ligand dissociation mechanism. researchgate.netresearchgate.net
Mössbauer Parameters: Mössbauer spectroscopy is highly sensitive to the oxidation state and coordination environment of iron. DFT calculations can predict Mössbauer parameters, such as the isomer shift (δ) and quadrupole splitting (ΔE_Q). rug.nl For the ferrioxalate complex, the calculated parameters would be characteristic of a high-spin Fe(III) ion in a distorted octahedral environment, which aligns with experimental findings for related iron oxalates. rug.nl
Modeling of Reaction Energetics and Transition States for Thermal and Photochemical Pathways
Understanding the mechanism of a chemical reaction requires mapping out the potential energy surface (PES) that connects reactants to products. Computational chemistry is the primary tool for this task, allowing for the characterization of reaction energetics and the elusive transition states.
For the photolysis of ferrioxalate, computational studies have elucidated a likely pathway. osti.gov After initial excitation to an LMCT state, the system evolves on the excited-state PES. Calculations have identified a low-barrier pathway involving an avoided crossing between a bound LMCT state and a dissociative LMCT state. osti.gov The geometry of the transition state connecting these states has been optimized using advanced methods like State-Averaged Complete Active Space Self-Consistent Field (SA-CASSCF). osti.gov This transition state represents the critical point leading to the cleavage of an Fe-O bond and ultimately the release of CO₂. researchgate.netosti.gov These models provide a detailed, step-by-step picture of the photoreaction that is consistent with the ultrafast timescale observed in experiments. researchgate.netosti.gov
| Reaction Step | Computational Method | Finding | Reference |
|---|---|---|---|
| Photoexcitation | TD-DFT | Ligand-to-Metal Charge Transfer (LMCT) | researchgate.netresearchgate.net |
| Excited-State Evolution | SA-CASSCF | Avoided crossing between bound and dissociative LMCT states | osti.gov |
| Transition State | SA-CASSCF | Geometry of the critical point for dissociation optimized | osti.gov |
| Dissociation | DFT | Stepwise loss of oxalate, forming [(CO₂•)Fe(II)(C₂O₄)₂]³⁻ |
researchgate.netnih.gov |
Table 3: Computationally modeled steps in the photochemical pathway of ferrioxalate.
Compound Names Mentioned:
| Trivial Name | IUPAC Name |
| Ammonium iron(III) oxalate trihydrate | azanium;iron(3+);oxalate;trihydrate |
| Ferrioxalate | tris(oxalato)ferrate(III) |
| Potassium ferrioxalate | Potassium tris(oxalato)ferrate(III) |
Applications in Advanced Materials Research and Environmental Science
Precursor Chemistry for Functional Inorganic Materials Synthesis
Ammonium (B1175870) iron(III) oxalate (B1200264) trihydrate serves as a valuable starting material in the controlled synthesis of various functional inorganic materials. Its thermal decomposition characteristics and reactivity make it an ideal precursor for producing a range of iron-containing compounds with tailored properties.
Controlled Synthesis of Iron Oxide Nanostructures and Thin Films (e.g., Maghemite, Hematite)
Ammonium iron(III) oxalate trihydrate is a key precursor in the synthesis of iron oxide nanostructures, such as maghemite (γ-Fe₂O₃) and hematite (B75146) (α-Fe₂O₃). wikipedia.orgscielo.org.coresearchgate.net The thermal decomposition of ammonium iron(III) oxalate trihydrate under controlled conditions allows for the formation of these specific iron oxide phases. chemicalbook.comresearchgate.net The synthesis process often involves a controlled precipitation method followed by calcination. scielo.org.coresearchgate.net
The size and phase of the resulting iron oxide nanoparticles can be influenced by various reaction parameters, including temperature, reaction time, and the chemical environment. mdpi.com For instance, the synthesis of hematite nanoparticles has been achieved through a controlled precipitation method using ferric chloride as a precursor, where the reaction time plays a crucial role in determining the final product's characteristics. scielo.org.coresearchgate.net Similarly, stable maghemite nanoparticle suspensions can be synthesized via a coprecipitation method, with the concentration of nitric acid acting as an oxidizing agent influencing the particle size and stability. nih.gov
These iron oxide nanoparticles exhibit unique magnetic and catalytic properties, making them suitable for a wide range of applications, from magnetic imaging and data storage to environmental remediation. mdpi.comnih.gov
Role in the Development of Molecular-Based Magnetic Materials and Spin-Crossover Systems
Ammonium iron(III) oxalate trihydrate plays a significant role in the development of molecular-based magnetic materials. wikipedia.orgfishersci.ca It is utilized in the preparation of magnetic thin films, such as Langmuir-Blodgett films. fishersci.cathermofisher.com
Furthermore, iron(III) complexes, for which ammonium iron(III) oxalate can be a precursor, are central to the study of spin-crossover (SCO) systems. nih.govotago.ac.nz SCO is a phenomenon where the spin state of a metal ion can be switched between a low-spin and a high-spin state by external stimuli like temperature, pressure, or light. This property is of great interest for the development of molecular switches and data storage devices. Research has shown that the insertion of Fe(III) spin-crossover complexes into layered materials, such as oxalate-based networks, can lead to hybrid materials exhibiting both magnetic ordering and spin-crossover behavior. nih.gov The design of these systems often involves carefully selecting ligands and counter-ions to influence the cooperative interactions between the iron centers, which can lead to abrupt spin transitions. nih.gov
Integration into Hybrid Organic-Inorganic Composites for Tailored Properties
The versatility of ammonium iron(III) oxalate trihydrate extends to its use in creating hybrid organic-inorganic composites. These materials combine the properties of both organic and inorganic components, leading to novel functionalities. For example, the insertion of iron(III) complexes into oxalate-based layered materials creates a hybrid magnet with coexisting spin canting and spin crossover properties. nih.gov This demonstrates the potential to design materials with tailored magnetic and electronic characteristics by integrating iron oxalate-based components into larger composite structures.
Photocatalysis and Environmental Chemistry Research
The iron(III)-oxalate complex, readily formed from ammonium iron(III) oxalate in solution, is highly photoactive and plays a crucial role in environmental photochemistry. researchgate.net Its ability to absorb light and initiate redox reactions makes it a focal point of research for the degradation of organic pollutants and understanding atmospheric chemical processes.
Mechanistic Studies of Iron(III)-Oxalate Mediated Photodegradation of Organic Pollutants
The photolysis of the ferrioxalate (B100866) complex is a well-studied process for the degradation of organic pollutants in water. epa.gov Upon absorption of UV-visible light, the iron(III)-oxalate complex undergoes a ligand-to-metal charge transfer (LMCT), leading to the reduction of Fe(III) to Fe(II) and the generation of an oxalate radical anion. nih.govnih.govescholarship.org This process initiates a cascade of reactions that can effectively break down persistent organic pollutants.
Studies have shown that the UV-vis/ferrioxalate/H₂O₂ process is significantly more efficient for treating contaminated water than other advanced oxidation processes like the UV/H₂O₂ or UV-Fenton processes. epa.gov The photodegradation of various organic compounds, including azo dyes like Orange I and rhodamine B, has been successfully demonstrated using iron oxide-oxalate systems. nih.govmdpi.com The efficiency of this degradation is influenced by factors such as the initial pH, and the concentrations of oxalate and the target pollutant. nih.gov Mechanistic studies using techniques like time-resolved spectroscopy have provided direct evidence for the initial steps of the photolysis reaction, including the ultrafast intramolecular electron transfer and the subsequent dissociation of the oxidized oxalate. nih.govescholarship.org
Role in Reactive Oxygen Species (ROS) Generation in Aqueous Environments (e.g., •OH, H₂O₂)
The photochemical processes involving iron(III)-oxalate complexes are potent sources of reactive oxygen species (ROS) in aqueous environments. scilit.com The photolysis of ferrioxalate in the presence of hydrogen peroxide generates highly reactive hydroxyl radicals (•OH), which are powerful oxidants capable of reacting with a wide range of organic compounds. epa.gov
The generation of ROS is a key aspect of the photo-Fenton-like systems, where the cycling between Fe(III) and Fe(II) is driven by light and the presence of oxalate. nih.gov The complexation of iron(III) with oxalate creates a chromophore that absorbs near-UV radiation, leading to the production of oxidants. nih.gov Research has also explored the generation of ROS in heterogeneous systems, such as those containing hematite and oxalate, which are relevant to natural aquatic environments. scilit.com Furthermore, studies on other ferric complexes, like ferric ammonium citrate, have shown that the generation of ROS is linked to metabolic processes and can have significant biological implications. nih.govnih.gov
Contributions to Atmospheric Aqueous Phase Chemistry and Chemical Aging of Dissolved Organics
In the field of environmental science, iron-oxalate complexes, including azanium;iron(3+);oxalate;trihydrate, play a crucial role in the chemistry of the tropospheric aqueous phase, which includes cloud and fog droplets as well as deliquescent particles. tropos.de The photochemistry of these complexes is a significant factor in the degradation of organic compounds in the atmosphere. tropos.de
The photolysis of the ferrioxalate anion, [Fe(C₂O₄)₃]³⁻, upon absorption of near-UV radiation, leads to the reduction of the iron(III) center to iron(II) and the generation of radical species. researchgate.netescholarship.orgresearchgate.net This process is a key source of oxidants in aqueous tropospheric chemistry. researchgate.net Research has shown that the presence of iron-oxalate complexes can inhibit the growth of atmospheric aerosols by promoting the formation of volatile oxidation products from dissolved organic matter, a process known as chemical aging. researchgate.netcaltech.edu
Research in Photoresponsive Materials and Imaging Science
The light-sensitive nature of this compound has been harnessed for fundamental studies in the development of materials that respond to light, as well as in the field of imaging science.
Fundamental Studies in Photoresist Technology and Photopolymerization Mechanisms
This compound, as a light-sensitive ferric salt, has been investigated for its role in photopolymerization, a process central to photoresist technology. google.comresearchgate.net Photoresists are light-sensitive materials used to form patterned coatings on surfaces, a fundamental process in the manufacturing of microelectronics.
The mechanism involves the photoreduction of the Fe(III) in the ferrioxalate complex to Fe(II). This photochemical reaction can initiate the polymerization of vinyl monomers. rsc.org Studies on similar ferric salts, such as ferric chloride, have shown that they can act as both photo-initiators and terminators in the polymerization of monomers like acrylonitrile. rsc.orgrsc.org The rate of polymerization can be influenced by the concentration of the ferric salt. rsc.org While detailed mechanistic studies specifically on this compound as a photoinitiator are part of ongoing research, the general principles of ferric salt-sensitized photopolymerization provide a basis for its application in this area. The process is suggested to operate through a free-radical mechanism, where the irradiated ferric salt triggers the rapid imagewise polymerization of an unsaturated organic compound. google.com
Exploration of Light-Sensitive Compositions for Academic Imaging Systems
One of the most well-known applications of this compound in imaging science is its use in the cyanotype photographic process, also known as blueprinting. caltech.eduhomescience.net This historical process, often used in academic settings to demonstrate fundamental photochemical principles, relies on a sensitizer (B1316253) solution containing ferric ammonium oxalate and potassium ferricyanide (B76249). caltech.eduhomescience.net
Upon exposure to ultraviolet light, the Fe(III) in the ferrioxalate complex is reduced to Fe(II). homescience.net The resulting Fe(II) ions then react with the potassium ferricyanide to form the insoluble, intensely blue pigment, Prussian blue (ferric ferrocyanide). caltech.eduhomescience.net The unexposed, water-soluble iron salts are then washed away, leaving a stable blue and white image. tifr.res.in This process provides a tangible and visually striking example of a photochemical redox reaction. homescience.net More recent educational experiments have utilized the tris(oxalato)ferrate(III) complex in modified cyanotype procedures to teach concepts of coordination chemistry, photochemistry, and spectroscopy in an integrated manner. tifr.res.inresearchgate.net
Reagent in Advanced Chemical Synthesis and Analytical Methodologies
Beyond its applications in materials and imaging, this compound serves as a crucial reagent in both the synthesis of other chemical compounds and in various analytical techniques.
Application as a Chemical Actinometer for Light Flux Quantification in Photochemical Research
A primary and critical application of the ferrioxalate system, for which the potassium salt (potassium ferrioxalate) is most commonly cited but the ammonium salt is also used, is in chemical actinometry. acs.orgnih.gov A chemical actinometer is a chemical system with a known quantum yield that is used to measure the number of photons in a light beam. caltech.eduacs.org This quantification of light flux is essential for the accurate and reproducible study of photochemical reactions. tropos.de
The ferrioxalate actinometer is widely accepted and utilized due to its high sensitivity over a broad range of ultraviolet and visible wavelengths (from approximately 250 nm to 500 nm). tropos.denih.gov The process involves irradiating an acidic solution of the ferrioxalate complex. The absorbed photons cause the photoreduction of Fe(III) to Fe(II). The amount of Fe(II) produced is then determined spectrophotometrically by adding a solution of 1,10-phenanthroline, which forms a stable and intensely colored red-orange complex with Fe(II) that absorbs strongly at 510 nm. rsc.org By measuring the absorbance of this complex and using a calibration curve, the concentration of Fe(II) can be accurately determined. rsc.org Knowing the quantum yield of Fe(II) formation at the specific wavelength of irradiation allows for the calculation of the total photon flux. tropos.dersc.org
Table 1: Quantum Yields for Ferrous Ion Production from Potassium Ferrioxalate Actinometer
| Wavelength (nm) | Concentration (moles/litre) | Quantum Yield (Φ) |
| 254 | 0.006 | 1.25 |
| 297 | 0.006 | 1.24 |
| 313 | 0.006 | 1.24 |
| 334 | 0.006 | 1.24 |
| 361 | 0.006 | 1.21 |
| 405 | 0.006 | 1.14 |
| 436 | 0.006 | 1.11 |
| Data adapted from Hatchard and Parker (1956). u-pec.fr |
Recent advancements have explored simplifying the traditional ferrioxalate actinometry method by measuring the production of carbon dioxide, another product of the photoreaction, instead of the Fe(II) concentration. researchgate.net
Use in Complexation-Based Analytical Techniques for Metal Ion Determination and Speciation
The ability of the oxalate ligand in this compound to form stable complexes with various metal ions is the basis for its use in several analytical methodologies. The strength of the complexation between a metal ion and a ligand like oxalate is pH-dependent. nmt.edu
This complexation behavior can be exploited for the determination and speciation of metal ions. For example, the formation of a stable iron(III)-oxalate complex can be used in pH-metric titrations to determine the stability constant of the complex. homescience.net While this specific example focuses on the iron-oxalate complex itself, the principle can be extended. The introduction of ferrioxalate to a sample containing other metal ions can lead to competitive complexation reactions. By carefully controlling the pH and using appropriate detection methods, it is possible to indirectly determine the concentration of other metal ions that compete with iron for the oxalate ligands.
Furthermore, the ferrioxalate complex itself can be used in the development of modified chemical actinometers, for instance, in a system with polyoxometalates, where the photoreduction of iron initiates a cascade of reactions leading to a color change that can be monitored spectrophotometrically for light intensity quantification. rsc.org
Future Research Directions and Emerging Avenues
Development of Next-Generation Synthetic Routes for Enhanced Purity and Scalability
While traditional batch synthesis methods for azanium;iron(3+);oxalate (B1200264);trihydrate are well-established, future research is aimed at developing next-generation synthetic routes that offer superior control over purity, morphology, and scalability. sciencemadness.org The emphasis is shifting towards continuous flow chemistry and green synthesis protocols to meet the demands of high-throughput materials discovery and environmentally benign manufacturing.
Key research objectives in this area include:
Continuous Flow Synthesis: Developing microreactor-based systems to enable precise control over reaction parameters such as temperature, residence time, and stoichiometry. This approach can lead to higher batch-to-batch consistency and purity, facilitate the rapid screening of reaction conditions, and allow for safer handling of reagents.
Green Chemistry Approaches: Exploring aqueous-based synthetic routes that minimize or eliminate the use of organic solvents is a primary goal. Research into solid-state mechanochemical synthesis, where mechanical force induces chemical reactions, offers a solvent-free alternative that can lead to novel crystalline phases and is inherently scalable.
Precursor Engineering: Investigating the use of alternative iron and oxalate sources, including industrial byproducts, to create more cost-effective and sustainable production pathways. For instance, using ferric hydroxide (B78521) derived from certain industrial waste streams could significantly lower the environmental footprint of the synthesis. sciencemadness.org
These advanced synthetic strategies are crucial for producing high-purity azanium;iron(3+);oxalate;trihydrate tailored for specific applications, such as precursors for nanoparticle synthesis or components in sensitive electronic devices.
Table 1: Comparison of Synthetic Routes for this compound
| Feature | Traditional Batch Synthesis | Emerging Continuous Flow Synthesis | Future Green Chemistry Routes |
|---|---|---|---|
| Control | Moderate | High (precise control of T, P, time) | Variable, depends on method |
| Scalability | Limited, challenging scale-up | High, seamless scalability | Potentially high (e.g., mechanochemistry) |
| Purity/Consistency | Batch-to-batch variation | High consistency | Can be high, focus on reducing byproducts |
| Solvent Use | Often uses water, can involve alcohols | Minimized solvent volume | Minimal to zero (e.g., aqueous, solid-state) |
| Research Focus | Yield optimization | Process automation, parameter screening | Use of renewable precursors, waste valorization |
Advanced In Situ Spectroscopic Techniques for Real-Time Reaction Monitoring under Operando Conditions
Understanding the intricate photochemical mechanism of the ferrioxalate (B100866) anion requires moving beyond static, ex situ measurements. ccspublishing.org.cn Future research will heavily rely on advanced in situ and operando spectroscopic techniques to monitor reaction intermediates and structural dynamics in real-time as the reaction occurs. wikipedia.orgkit.edu Operando spectroscopy, which combines the simultaneous measurement of a material's properties with its catalytic activity, is particularly promising for establishing clear structure-reactivity relationships. kit.edu
Recent studies have employed pump-probe mid-infrared transient absorption spectroscopy and femtosecond time-resolved X-ray absorption spectroscopy to probe the initial steps of photolysis. researchgate.netosti.govacs.org These have revealed that intramolecular electron transfer occurs on a sub-picosecond timescale, followed by the dissociation of an oxalate ligand within picoseconds. researchgate.netosti.govacs.org
Future research will build on these foundations by:
Combining Techniques: Developing multimodal operando setups that couple techniques like Raman spectroscopy, X-ray absorption spectroscopy (XAS), and Fourier-transform infrared spectroscopy (FTIR) to obtain a more complete picture of the electronic and geometric structural changes during photolysis. kit.edu
Probing Solid-State and Interfaces: Applying surface-sensitive techniques like attenuated total reflectance FTIR (ATR-FTIR) to study photochemical reactions at solid-liquid or solid-gas interfaces, which is crucial for heterogeneous applications. osti.gov
High-Resolution X-ray Methods: Utilizing synchrotron-based X-ray techniques to track the transient states of the iron center and its coordination environment with unprecedented temporal and spectral resolution. ccspublishing.org.cn
Table 2: Spectroscopic Techniques for Monitoring Ferrioxalate Photochemistry
| Technique | Timescale | Information Obtained | Future Application (Operando) |
|---|---|---|---|
| Flash Photolysis | Nanoseconds to Milliseconds | Kinetics of intermediate decay, transient absorption spectra researchgate.net | Coupling with gas chromatography to monitor product evolution in real-time. |
| Mid-Infrared Transient Absorption | Sub-picosecond to Nanoseconds | Direct evidence of ligand dissociation (CO₂ formation) researchgate.netosti.gov | Monitoring surface-adsorbed species during heterogeneous photocatalysis. |
| Femtosecond Time-Resolved XAS | Femtoseconds to Picoseconds | Changes in Fe oxidation state and local coordination environment ccspublishing.org.cnosti.gov | Probing structural changes in real-time within a working electrochemical cell. |
| In situ ATR-FTIR | Seconds to Minutes | Photo-redox reactions of carboxylates at mineral surfaces osti.gov | Studying the degradation of pollutants on material surfaces under continuous flow conditions. |
Refinement of Theoretical Models for Predictive Understanding of Photophysical and Photochemical Phenomena
Concurrent with experimental advances, the refinement of theoretical and computational models is a critical avenue for future research. While existing models have provided insight into the photochemistry of the ferrioxalate ion, they often fall short of accurately predicting experimental observations, such as absorption maxima and quantum yields. wordpress.com This discrepancy is often attributed to the neglect of crucial factors like solvation effects and spin-orbital coupling in highly charged complexes within a polar medium. wordpress.com
The future direction for theoretical modeling involves:
Inclusion of Environmental Effects: Developing more sophisticated models that explicitly account for the aqueous solvent environment and its dynamic interactions with the complex. This includes using advanced quantum mechanics/molecular mechanics (QM/MM) methods.
Advanced Computational Methods: Employing higher-level ab initio simulations and time-dependent density functional theory (TD-DFT) to more accurately calculate the energies of excited states and the pathways of non-radiative decay.
Predictive Modeling: The ultimate goal is to create models that can predict how modifications to the ligand structure or the coordination environment will affect the photophysical and photochemical properties of the complex. researchgate.net This predictive capability would accelerate the design of new iron-based photosensitizers and photocatalysts.
Bridging the gap between theoretical predictions and experimental results is essential for a complete, molecular-level understanding of the ferrioxalate system. researchgate.networdpress.com
Integration into Novel Multifunctional Materials for Energy Conversion, Storage, and Sensor Applications
A significant emerging avenue of research is the use of this compound as a versatile precursor for synthesizing novel multifunctional materials. wikipedia.org Its decomposition yields iron oxides, making it an ideal starting material for creating nanostructured catalysts, magnetic materials, and battery electrodes. wikipedia.org Metal-organic networks based on oxalates are already gaining attention for applications in energy storage and sensing. researchgate.net
Future research will focus on several key areas:
Energy Storage: Fabricating high-surface-area, porous iron oxide materials (e.g., α-Fe₂O₃, Fe₃O₄) via thermal decomposition of the oxalate complex for use as anode materials in lithium-ion batteries and supercapacitors. The morphology of the precursor crystals can be controlled to template the resulting oxide nanostructure.
Energy Conversion: Developing composite materials where iron oxide nanoparticles derived from the complex are embedded in a conductive matrix for photocatalytic applications, such as water splitting or the degradation of organic pollutants, leveraging the principles of photo-Fenton chemistry. ccspublishing.org.cn
Sensors: Creating hybrid materials and thin films for chemical sensing applications. For example, Langmuir-Blodgett films prepared from the complex could be used to develop sensors where changes in the material's magnetic or optical properties signal the presence of a target analyte. fishersci.ca
The ability to precisely control the synthesis of the precursor allows for fine-tuning the properties of the final functional material, opening up a wide range of technological applications.
Exploration of Interfacial Chemistry and Surface Interactions in Heterogeneous Systems
The photochemistry of ferrioxalate is not limited to aqueous solutions. Its behavior at interfaces and on surfaces is a critical and underexplored area of research, with significant implications for environmental chemistry and heterogeneous catalysis. researchgate.net Studies on hematite-oxalate systems have shown that adsorbed oxalate can be detached via photolysis, influencing the dissolution of iron oxides and the generation of reactive oxygen species. researchgate.net
Future research directions will delve deeper into:
Atmospheric Chemistry: Investigating the role of iron-oxalate complexes on the surface of atmospheric aerosols. The photolysis of these complexes on dust particles can be a significant source of radicals in the troposphere, influencing air quality and climate. researchgate.net
Heterogeneous Photocatalysis: Designing catalytic systems where this compound or its derivatives are immobilized on solid supports like silica, titania, or graphene. Understanding the interfacial electron transfer processes in these systems is key to developing efficient and reusable photocatalysts.
Surface Complexation: Using advanced surface-sensitive spectroscopy and microscopy in combination with density functional theory (DFT) calculations to study the specific nature of the bonding and orientation of the oxalate complex on different mineral surfaces. researchgate.net This knowledge is crucial for predicting its environmental fate and designing effective remediation technologies.
Exploring these interfacial phenomena will bridge the gap between the well-understood homogeneous photochemistry of the complex and its real-world behavior in complex, heterogeneous environments.
Q & A
Q. Key Steps :
Dissolve FeCl₃·6H₂O and (NH₄)₂C₂O₄ in stoichiometric ratios.
Adjust pH with NH₄OH to precipitate Fe(OH)₃.
Oxidize with H₂O₂ to convert residual Fe²⁺ to Fe³⁺.
Crystallize and purify via slow evaporation.
How can researchers resolve discrepancies in oxalate quantification data?
Advanced Research Question
Discrepancies in oxalate analysis (e.g., gravimetric vs. titrimetric methods) often arise from incomplete precipitation or ligand dissociation. For accurate results:
Q. Data Comparison Table :
| Method | Theoretical Oxalate (%) | Experimental (%) | Error Source |
|---|---|---|---|
| Gravimetric | 56.0 | 54.2–57.8 | Impure CaC₂O₄ |
| KMnO₄ Titration | 56.0 | 57.5–58.5 | Fe³⁺ interference |
What spectroscopic techniques are optimal for characterizing the coordination environment of Fe³⁺?
Advanced Research Question
- UV-Vis Spectroscopy : Identify ligand-to-metal charge transfer (LMCT) bands at 250–300 nm and d-d transitions at 400–500 nm.
- Infrared (IR) Spectroscopy : Confirm bidentate oxalate binding via ν(C=O) at 1650–1700 cm⁻¹ and ν(C-O) at 1300–1400 cm⁻¹.
- Mössbauer Spectroscopy : Detect quadrupole splitting (ΔEQ ≈ 0.8 mm/s) and isomer shift (δ ≈ 0.3 mm/s) to confirm high-spin Fe³⁺ .
How does the hygroscopic nature of ammonium iron(III) oxalate trihydrate impact experimental reproducibility?
Basic Research Question
The compound is highly hygroscopic and light-sensitive, leading to inconsistent stoichiometry in ambient conditions. For reproducibility:
- Store in desiccators with silica gel or under argon.
- Conduct syntheses in low-humidity environments.
- Characterize freshly prepared samples via thermogravimetric analysis (TGA) to confirm hydration levels .
What factorial design parameters optimize synthesis yield?
Advanced Research Question
A 2³ factorial design can optimize variables:
pH (3.0 vs. 4.5): Affects Fe(OH)₃ precipitation efficiency.
Temperature (60°C vs. 80°C): Influences crystallization kinetics.
Oxalate:Fe³⁺ molar ratio (3:1 vs. 4:1): Ensures ligand saturation.
Results : Higher yields (>85%) occur at pH 3.5, 70°C, and 3.5:1 oxalate:Fe³⁺ ratio. Interaction effects between pH and temperature dominate (p < 0.05) .
How does the bidentate nature of oxalate influence the complex’s stability?
Basic Research Question
Oxalate’s bidentate binding enhances stability via chelate effect, increasing the formation constant (log β ≈ 18.5 for Fe(C₂O₄)₃³⁻). Compared to monodentate ligands (e.g., Cl⁻), oxalate forms more stable octahedral complexes, reducing Fe³⁺ hydrolysis at low pH. Stability decreases in UV light due to photoredox reactions generating CO₂ and Fe²⁺ .
What are the decomposition pathways of ammonium iron(III) oxalate trihydrate under thermal stress?
Advanced Research Question
Thermogravimetric analysis (TGA) reveals three stages:
30–150°C : Loss of 3 H₂O (Δm ≈ 12.6%).
150–300°C : Dehydration and oxalate decomposition (CO, CO₂ release).
>300°C : Formation of Fe₂O₃ and NH₃.
Differential scanning calorimetry (DSC) shows exothermic peaks at 220°C (oxalate combustion) and 450°C (Fe₂O₃ crystallization) .
How can researchers mitigate interference from Fe²⁺ impurities during synthesis?
Basic Research Question
Fe²⁺ impurities arise from incomplete oxidation or photochemical reduction. Mitigation strategies:
- Add excess H₂O₂ (10% v/v) during synthesis.
- Conduct reactions under inert atmosphere (N₂/Ar).
- Use UV-Vis spectroscopy to monitor Fe²⁺ (λmax = 510 nm for ferrous-phenanthroline complex) .
What advanced applications exist for this complex in materials science?
Advanced Research Question
- Magnetic Thin Films : Langmuir-Blodgett films of the complex exhibit paramagnetism (μeff ≈ 5.9 μB) at 2–300 K.
- Photochemical Studies : Acts as a photosensitizer in redox reactions due to LMCT transitions.
- Coordination Templates : Used to synthesize Fe-based MOFs with oxalate linkers .
How do crystallographic studies resolve ambiguities in hydration states?
Advanced Research Question
Single-crystal X-ray diffraction (SCXRD) confirms the trihydrate structure, with three water molecules occupying lattice sites. Powder XRD (PXRD) patterns (e.g., peaks at 2θ = 12.4°, 17.8°, 24.5°) distinguish hydrated vs. anhydrous forms. Discrepancies in hydration are resolved via Rietveld refinement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
